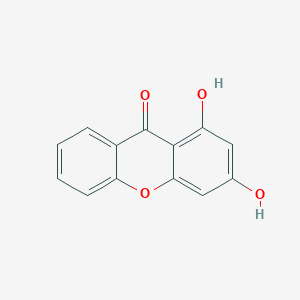

1,3-dihydroxy-9H-xanthen-9-one

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dihydroxy-9H-xanthen-9-one can be achieved through several methods. One classical approach involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method utilizes zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .

Industrial Production Methods

Industrial production of this compound typically involves the optimization of these synthetic routes to achieve higher yields and purity. The use of catalysts such as ytterbium triflate has been explored to improve the synthesis from substituted phenols and 2-hydroxybenzoic acids . These methods are scaled up to meet industrial demands while ensuring cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to hydroquinones.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the xanthone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted xanthones, quinones, and hydroquinones, which have distinct biological and chemical properties .

Scientific Research Applications

Chemical Properties and Structure

1,3-Dihydroxy-9H-xanthen-9-one has a molecular formula of and a molecular weight of 218.22 g/mol. The compound features two hydroxyl groups that enhance its reactivity and interaction with biological targets. Its structure allows it to participate in various biochemical reactions, making it a valuable compound in research.

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : this compound serves as a foundational compound for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic methodologies .

2. Biology

- Biological Activities : The compound exhibits significant biological activities including:

- Antioxidant Activity : It enhances the translocation of Nrf2, a transcription factor that regulates antioxidant responses, thereby protecting cells from oxidative stress .

- α-Glucosidase Inhibition : This inhibition suggests potential applications in managing diabetes by modulating carbohydrate metabolism .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, reducing pro-inflammatory cytokine production .

3. Medicine

- Therapeutic Potential : Investigated for its anti-cancer and anti-Alzheimer properties, this compound is considered a lead compound for drug development. Its ability to interact with various biological targets makes it promising for therapeutic applications .

4. Industry

- Dyes and Pigments : The compound is used in the production of dyes and pigments due to its chromophoric properties. It also serves as a precursor for synthesizing other xanthone derivatives used in various industrial applications .

Case Studies and Research Findings

Several studies have documented the effects and mechanisms of action of this compound:

- Antioxidant Mechanism Study : A study demonstrated that this compound significantly reduces oxidative stress markers in cellular models by enhancing Nrf2 activity .

- Diabetes Management Research : In vitro studies showed that the compound effectively inhibits α-glucosidase activity, indicating its potential as an anti-diabetic agent .

- Anti-cancer Activity Assessment : Quantitative structure–activity relationship (QSAR) models have been developed to predict the anticancer activity of xanthone derivatives based on their structural properties .

Mechanism of Action

The mechanism of action of 1,3-dihydroxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as α-glucosidase, which is involved in carbohydrate metabolism . The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . These activities contribute to its therapeutic potential in treating diseases like cancer and Alzheimer’s .

Comparison with Similar Compounds

1,3-Dihydroxy-9H-xanthen-9-one can be compared with other xanthone derivatives such as:

1,3,5-Trihydroxyxanthone: Known for its anti-inflammatory and anti-cancer activities.

1,3,7-Trihydroxyxanthone: Exhibits similar biological activities but with different potency and selectivity.

1,7-Dihydroxy-3-methoxyxanthone: Another derivative with distinct pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its biological activity and chemical reactivity .

Biological Activity

Overview

1,3-Dihydroxy-9H-xanthen-9-one, a member of the xanthone family, has garnered significant attention due to its diverse biological activities. This compound exhibits potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-diabetic properties. This article aims to synthesize current research findings on the biological activity of this compound, supported by data tables and case studies.

This compound is characterized by its two hydroxyl groups which enhance its reactivity and interaction with various biological targets. Its molecular formula is C13H10O3, and it has a molecular weight of 218.22 g/mol. The compound's structure allows it to participate in biochemical reactions that inhibit specific enzymes and modulate cellular pathways.

The biological activities of this compound are primarily attributed to its ability to interact with various enzymes and cellular receptors:

- α-Glucosidase Inhibition : This compound has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential applications in managing diabetes.

- Antioxidant Activity : The compound enhances the translocation of Nrf2, a key transcription factor that regulates antioxidant response elements in cells. This mechanism is crucial for its protective effects against oxidative stress.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines .

Anticancer Properties

This compound has shown promise in various cancer models. In vitro studies demonstrate its ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

| Cancer Type | Effect | Reference |

|---|---|---|

| Breast Cancer | Induces apoptosis | |

| Colon Cancer | Inhibits cell proliferation | |

| Lung Cancer | Reduces tumor growth |

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been validated through several studies. It reduces levels of inflammatory markers such as IL-6 and TNF-alpha in macrophage cell lines stimulated with lipopolysaccharides (LPS) .

| Inflammatory Marker | Effect | Concentration Tested | Reference |

|---|---|---|---|

| IL-6 | Decreased | 50 µM | |

| TNF-alpha | Decreased | 100 µM |

Antidiabetic Potential

The inhibition of α-glucosidase suggests that this compound may be beneficial for managing postprandial blood glucose levels. Studies show that it can significantly lower blood glucose levels in diabetic animal models.

Case Studies

Recent studies have highlighted the potential of this compound in clinical settings:

- Case Study on Anticancer Activity : A study involving breast cancer cell lines demonstrated that treatment with 20 µM of the compound resulted in a significant reduction of cell viability by 60% after 48 hours .

- Case Study on Anti-inflammatory Effects : In a controlled experiment using RAW264.7 macrophages, treatment with varying concentrations (5–100 µM) led to a dose-dependent decrease in IL-6 production, showcasing its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 1,3-dihydroxy-9H-xanthen-9-one, and how can researchers optimize yields?

The compound is commonly synthesized via acid-catalyzed cyclization of 2,2',4,4'-tetrahydroxybenzophenone to form 3,6-dihydroxy-9H-xanthen-9-one, followed by regioselective alkylation or bromination . To optimize yields, reaction conditions such as solvent polarity (e.g., DMF/acetone mixtures) and catalysts (e.g., Cs₂CO₃) are critical. For example, epoxidation using epibromohydrin requires precise temperature control (60°C) and purification via silica chromatography .

Q. How should researchers address solubility challenges during experimental workflows?

The compound exhibits limited solubility in polar solvents like ethanol and PBS (pH 7.2). For in vitro assays, solubilize it in DMSO (2 mg/mL) or DMF (1 mg/mL) with sonication at 37°C. Pre-warming solutions and using co-solvents (e.g., cyclodextrins) can enhance bioavailability .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

Combine ¹H/¹³C NMR (in DMSO-d₆ or CD₃OD) to confirm hydroxyl and aromatic proton environments, ESI-MS for molecular ion validation, and FT-IR for identifying carbonyl (C=O) and hydroxyl (O–H) stretches. X-ray crystallography is recommended for resolving regiochemical ambiguities, as demonstrated for brominated derivatives .

Advanced Research Questions

Q. What strategies enable selective functionalization of this compound for drug discovery?

Direct CH/CH functionalization via reactions with triazines or quinazolines introduces heterocyclic moieties at C-2 or C-4 positions, enhancing bioactivity. For example, coupling with 1,2,4-triazines under mild conditions yields derivatives with anti-cancer potential . Epoxidation at the 1,3-dihydroxy sites using epibromohydrin creates electrophilic intermediates for nucleophilic addition .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., 18.6 µM for HepG2 vs. variable results in other cell lines) may arise from assay conditions (e.g., serum concentration, exposure time). Standardize protocols using cell cycle analysis (flow cytometry) and caspase-3/7 activation assays to validate mechanisms like G0/G1 arrest . Cross-validate findings with in vivo metabolomics, as seen in studies linking the compound to altered urine metabolites in fatty liver models .

Q. What crystallographic insights inform the design of xanthone-based probes?

Crystal structures of brominated derivatives reveal planar xanthene cores with dihedral angles <5° between aromatic rings, enabling π-π stacking in biological targets. Halogen substitution at C-2/C-4 enhances binding to hydrophobic pockets in enzymes, as observed in neuraminidase inhibition studies .

Q. How do researchers analyze regioselectivity challenges in xanthone derivatization?

Q. What are the pitfalls in scaling up synthetic protocols, and how can they be mitigated?

Scaling reactions like FeCl₃-mediated domino cyclizations (68–95% yields) requires strict exclusion of moisture to prevent hydrolysis. Use flow chemistry for exothermic steps and inline IR monitoring to track intermediate formation .

Q. How can conflicting solubility data across studies be reconciled?

Variability in reported solubility (e.g., DMSO vs. ethanol) often stems from polymorphic forms. Characterize crystalline vs. amorphous phases via PXRD and DSC. For biological assays, use standardized DMSO stock solutions diluted in culture media to <0.1% v/v .

Q. Emerging Applications

Q. What novel roles does this compound play in fluorescent probe design?

The compound’s rigid xanthene core serves as a scaffold for pH-sensitive fluorophores. Substituents like aryl groups at C-9 shift emission wavelengths (e.g., 450→550 nm), enabling ratiometric sensing in live-cell imaging .

Q. How is the compound being leveraged in multi-target anti-cancer therapies?

Derivatives like 7-bromo-1,3-dihydroxy-9H-xanthen-9-one dual-target MDM2-p53 interactions and caspase pathways, synergizing with chemotherapeutics. Co-administration with vascular disruptors (e.g., DMXAA) enhances tumor necrosis in preclinical models .

Properties

IUPAC Name |

1,3-dihydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O4/c14-7-5-9(15)12-11(6-7)17-10-4-2-1-3-8(10)13(12)16/h1-6,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHOERCJZSJGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192030 | |

| Record name | 1,3-Dihydroxy-xanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3875-68-1 | |

| Record name | 1,3-Dihydroxy-xanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003875681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dihydroxy-xanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.